![molecular formula C20H21N5O4 B2488472 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1209607-14-6](/img/no-structure.png)
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
- The Biginelli reaction was employed to synthesize LaSOM® 293, which belongs to the class of 3,4-dihydropyrimidinones (DHPMs). These compounds have been investigated for their pharmacological effects, particularly in anticancer drug development .
- Monastrol, a DHPM, acts as a kinesin-5 inhibitor, disrupting the separation of genetic material during mitosis. Inhibition of this enzyme leads to cell cycle arrest and apoptosis .
Anticancer Research
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is the pyrazole derivative, which is synthesized from 3-methyl-1H-pyrazole-5-carboxylic acid and 6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid. The second intermediate is the benzo[b][1,4]dioxine derivative, which is synthesized from 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid. These two intermediates are then coupled using standard peptide coupling reagents to form the final product.", "Starting Materials": [ "3-methyl-1H-pyrazole-5-carboxylic acid", "6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid", "2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid", "coupling reagents (e.g. EDC, HOBt, DIPEA)", "solvents (e.g. DMF, DCM, EtOAc)" ], "Reaction": [ "Synthesis of pyrazole intermediate: 3-methyl-1H-pyrazole-5-carboxylic acid is reacted with 6-oxo-4-propyl-1,6-dihydropyrimidine-2-carboxylic acid in the presence of coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the pyrazole intermediate.", "Synthesis of benzo[b][1,4]dioxine intermediate: 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid is reacted with coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the benzo[b][1,4]dioxine intermediate.", "Coupling of intermediates: The pyrazole and benzo[b][1,4]dioxine intermediates are coupled using standard peptide coupling reagents (e.g. EDC, HOBt, DIPEA) and a suitable solvent (e.g. DMF, DCM, EtOAc) to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide." ] } | |
Número CAS |
1209607-14-6 |
Nombre del producto |
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide |
Fórmula molecular |
C20H21N5O4 |
Peso molecular |
395.419 |
Nombre IUPAC |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C20H21N5O4/c1-3-6-13-10-18(26)23-20(21-13)25-17(9-12(2)24-25)22-19(27)16-11-28-14-7-4-5-8-15(14)29-16/h4-5,7-10,16H,3,6,11H2,1-2H3,(H,22,27)(H,21,23,26) |
Clave InChI |
COMZLEBVOYLJAN-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3COC4=CC=CC=C4O3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.